Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Benzyl 6-oxo-2-azaspiro[33]heptane-2-carboxylate is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, often in the presence of a base
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with additional hydrogen atoms
Substitution: Substituted products with different functional groups replacing the benzyl group
Scientific Research Applications
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- 2-Oxa-6-azaspiro[3.3]heptane
Comparison: Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its benzyl group, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the benzyl group can enhance its binding affinity to certain molecular targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPRLSJKUKAFBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160455 |
Source
|
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-91-2 |
Source
|
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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